



Application Notes: Molecular Docking of **Clodinafop** with ACCase

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Compound of Interest					
Compound Name:	Clodinafop				
Cat. No.:	B133158	Get Quote			

Introduction

Acetyl-CoA carboxylase (ACCase) is a critical enzyme in the fatty acid biosynthesis pathway in plants, making it a key target for herbicides.[1][2][3][4][5] The aryloxyphenoxypropionate (APP) class of herbicides, which includes **clodinafop**-propargyl, functions by inhibiting the carboxyltransferase (CT) domain of ACCase.[1][4][6][7] Understanding the molecular interactions between **clodinafop** and the ACCase enzyme through in silico molecular docking studies is pivotal for the development of more potent and selective herbicides and for elucidating mechanisms of herbicide resistance.[6][8][9][10]

Principle of a Molecular Docking Study

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (ligand, e.g., **clodinafop**) when bound to a second molecule (receptor, e.g., ACCase) to form a stable complex.[2][3] The primary goal is to predict the binding mode and affinity, often represented by a scoring function that estimates the binding free energy. These studies can reveal key amino acid residues involved in the interaction, such as those forming hydrogen bonds or hydrophobic interactions, which are crucial for the stability of the ligand-receptor complex.[6][9]

Applications in Herbicide Research

 Mechanism of Action: Elucidating how clodinafop binds to the ACCase active site, leading to its inhibition.[1][6]



- Resistance Studies: Investigating how mutations in the ACCase gene, such as the common lle-1781-Leu or lle-2041-Asn substitutions, alter the binding affinity of **clodinafop**, thereby conferring resistance.[7][8][10][11]
- Drug Design: Providing a rational basis for the design of novel herbicides with improved efficacy against both susceptible and resistant weed biotypes.[6][12]
- Stereochemistry-Activity Relationship: Explaining the differences in herbicidal activity between different stereoisomers of APP herbicides based on their spatial orientation in the binding pocket.[6]

Quantitative Data Summary

The following table summarizes representative quantitative data from molecular docking studies of **clodinafop** and similar APP herbicides with the ACCase enzyme. Binding energies are a measure of the affinity between the herbicide and the enzyme, with more negative values indicating stronger binding.



Herbicide	ACCase Target (Organism)	Mutation	Binding Energy (kcal/mol)	Key Interacting Residues	Reference
Clodinafop	Alopecurus myosuroides	Wild-Type	Not specified	lle158', Ala54'	[9]
Clodinafop	Alopecurus myosuroides	Mutant	Not specified	Disrupted interaction at Ile158', Ala54'	[9]
Clodinafop- propargyl	Avena Iudoviciana	Wild-Type	Not specified	Trp1948, Pro2001	[8][10]
Clodinafop- propargyl	Avena Iudoviciana	lle1781-Leu	Not specified	Altered conformation, reduced binding	[8][10]
Clodinafop- propargyl	Avena Iudoviciana	lle2041-Asn	Not specified	Altered conformation, reduced binding	[8][10]
Haloxyfop	Yeast (homology model)	Wild-Type	Not specified	Leu-1705, Val-1967	[1]
Diclofop	Yeast (homology model)	Wild-Type	-6.2	Not specified	[13]
Pinoxaden	Italian ryegrass	Wild-Type	-6.2	Not specified	[13]

Protocols: Molecular Docking of Clodinafop with ACCase

This section provides a generalized protocol for performing a molecular docking study of **clodinafop** with the ACCase enzyme, based on methodologies reported in the literature.



Preparation of the ACCase Receptor

- Obtain Protein Structure:
 - Download the crystal structure of the ACCase carboxyltransferase (CT) domain from the Protein Data Bank (PDB). Suitable entries include 1UYR, 1UYT, or 3K8X.[2][3] If a crystal structure for the specific plant species is unavailable, a homology model must be constructed.
 - Homology Modeling: Use a server like SWISS-MODEL or software like MODELLER. A
 template structure, often from yeast ACCase, is used to build a 3D model of the target
 plant ACCase sequence.[6]
- Receptor Refinement:
 - Using molecular modeling software (e.g., Discovery Studio, Chimera, PyMOL), prepare the protein for docking.[14]
 - Remove water molecules and any co-crystallized ligands from the PDB file.[2][3][14]
 - Add polar hydrogen atoms to the protein structure.
 - Assign partial charges (e.g., Gasteiger charges).
 - Perform energy minimization to relieve any steric clashes and optimize the protein structure. A force field such as CHARMM is typically applied.[2][3]

Preparation of the Clodinafop Ligand

- Obtain Ligand Structure:
 - Retrieve the 3D structure of clodinafop or clodinafop-propargyl from a chemical database like PubChem.[14]
 - Alternatively, sketch the 2D structure and convert it to 3D using software like SYBYL or ChemDraw.[2][3]
- Ligand Optimization:



- Assign partial atomic charges to the ligand.
- Perform energy minimization using a suitable force field (e.g., MMFF94) to obtain a lowenergy conformation.

Molecular Docking Simulation

- Define the Binding Site:
 - The binding site is typically located at the dimer interface of the CT domain.[1][6]
 - Define a grid box that encompasses the active site, including key residues known to interact with APP herbicides (e.g., Ile-1781, Trp-2027, Ile-2041, Asp-2078).[7] The size of the grid box should be sufficient to allow the ligand to move and rotate freely within the binding pocket.
- Run Docking Algorithm:
 - Use a docking program such as AutoDock Vina, CDOCKER, or GOLD.[2][3][13][14]
 - These programs will explore various conformations and orientations of the ligand within the receptor's binding site.
 - The program will then score these poses based on a scoring function that estimates the binding affinity.

Analysis of Results

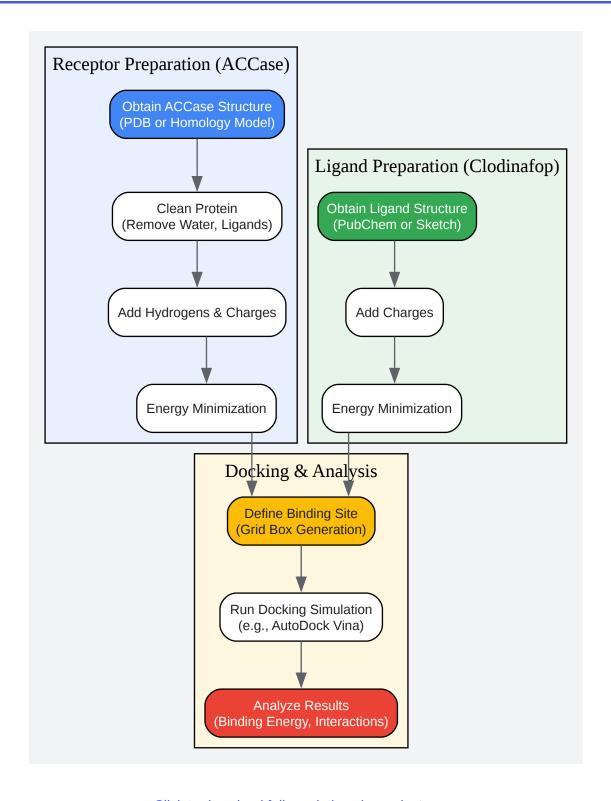
- Examine Binding Poses:
 - Visualize the docked poses of clodinafop within the ACCase binding site using software like PyMOL or Discovery Studio.
 - Identify the pose with the most favorable binding energy (lowest value).
- Analyze Interactions:
 - For the best-ranked pose, analyze the specific molecular interactions.



- Identify hydrogen bonds, hydrophobic interactions, and π-π stacking between clodinafop and the amino acid residues of ACCase.[6] For instance, studies have shown that Ser-698 may form H-bonds, while Tyr-728 can form π-π stacking interactions with APP herbicides.
 [6]
- Compare Wild-Type vs. Mutant:
 - To study resistance, create an in silico mutation in the ACCase structure (e.g., change Ile-1781 to Leu).
 - Repeat the docking protocol with the mutant receptor.
 - Compare the binding energy and interaction patterns between the wild-type and mutant complexes to understand the molecular basis of resistance.[8][9][10] A less negative binding energy in the mutant typically indicates reduced binding and, consequently, resistance.

Visualizations

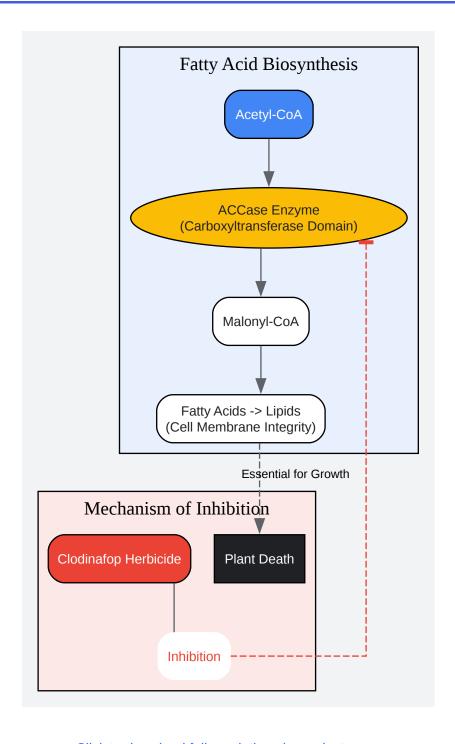




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Caption: Workflow for a typical molecular docking study of **Clodinafop** with the ACCase enzyme.





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Methodological & Application





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